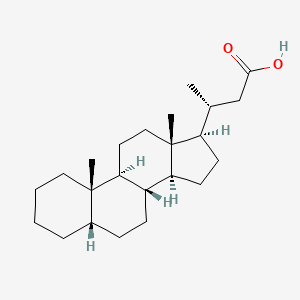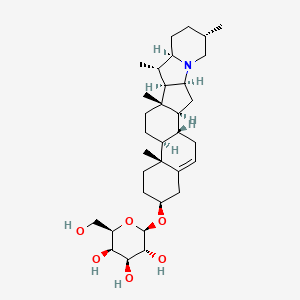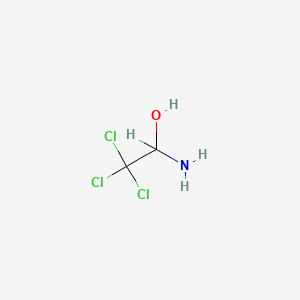
Chloral ammonia
Übersicht
Beschreibung
Chloral Ammonia, also known as 1-Amino-2,2,2-trichloroethanol, is a compound with the molecular formula C2H4Cl3NO . It is believed to be a bimolecular compound .
Synthesis Analysis
Chloral Ammonia is prepared from chloral and NH3 . The synthesis of ammonia is a complex process that involves various steps and reactions . The primary method of ammonia production in the industry is through the Haber-Bosch process, which combines nitrogen and hydrogen at high temperature and pressure in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of Chloral Ammonia is Cl3CCH(OH)NH2 . Ammonia has a trigonal pyramidal molecular shape with H-N-H angles of 106.7° .
Chemical Reactions Analysis
Ammonia reacts with chlorine to produce nitrogen gas and hydrogen chloride vapor. The produced hydrogen chloride vapor can behave as an acidic compound (can release H+ ions in the water). Then, hydrogen chloride reacts with basic ammonia gas to produce ammonium chloride .
Physical And Chemical Properties Analysis
Ammonia, a polar molecule, exhibits unique physical and chemical properties that make it widely useful across various industries. The compound is lighter than air, with a specific gravity of 0.59 at atmospheric pressure and a temperature of 32 degrees Fahrenheit .
Wissenschaftliche Forschungsanwendungen
1. Wastewater Treatment and Disinfection
Chloral ammonia, in the context of ammonia and chlorine compounds, plays a significant role in wastewater treatment. The genotoxicity of wastewater effluent during chlorine disinfection is influenced by ammonia nitrogen. Ammonia nitrogen significantly affects genotoxicity during wastewater chlorination, with higher ammonia nitrogen concentration (>10-20 mg/L) increasing genotoxicity (Wang, Hu, & Wang, 2007).
2. Ammonia Production and Catalysis
Research focuses on sustainable approaches to ammonia production, crucial for fertilizers. The electrochemical nitrogen reduction reaction (NRR) is investigated for mass production of ammonia from renewables, presenting challenges in catalyst selection and experimental methodology (Suryanto et al., 2019).
3. Agricultural Chemical Degradation
Ammonia/chlorine synergistic oxidation processes are effective in degrading agricultural chemicals like atrazine (ATZ). This synergy involves hydroxyl radicals and reactive chlorine species, showing pH-dependent effectiveness (Ye et al., 2021).
4. Ammonia Combustion Technology
Studies explore ammonia as a carbon-free fuel, focusing on the development of ammonia combustion technology. Ammonia offers a more efficient storage and transportation method for renewable energy compared to hydrogen, despite challenges like low flammability and high NOx emission (Kobayashi, Hayakawa, Somarathne, & Okafor, 2019).
5. Drinking Water Disinfection
Ammonia, combined with chlorination, impacts the microbial ecology in drinking water systems. Studies have shown the growth of nitrifying bacteria in chloraminated systems, highlighting the interplay between microbial nitrogen metabolism and water disinfection processes (Potgieter et al., 2020).
Zukünftige Richtungen
Ammonia continues to play an integral role in a sustainable future. Ammonia demand for fertilizers and other existing uses grows by 25% by 2050 in the Sustainable Development and Net Zero Emissions by 2050 scenarios . The focus of future research is on existing agricultural and industrial uses of ammonia .
Eigenschaften
IUPAC Name |
1-amino-2,2,2-trichloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl3NO/c3-2(4,5)1(6)7/h1,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUOCWPRMBRIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871706 | |
| Record name | 1-Amino-2,2,2-trichloroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2,2,2-trichloroethanol | |
CAS RN |
507-47-1 | |
| Record name | 1-Amino-2,2,2-trichloroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloral ammonia | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2,2,2-trichloroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2,2,2-trichloroethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAL AMMONIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PY10L97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



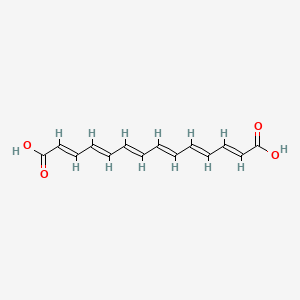
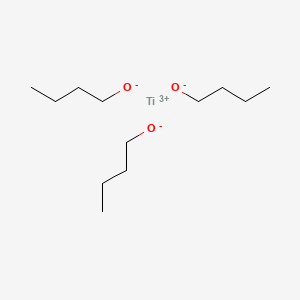
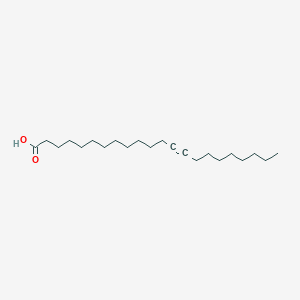
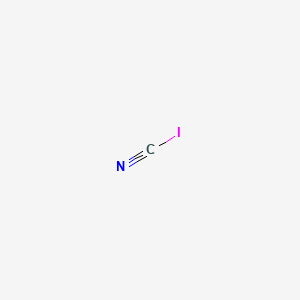
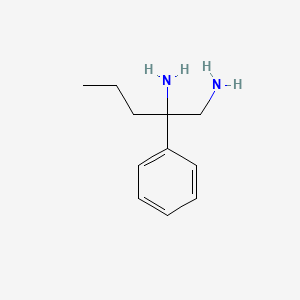
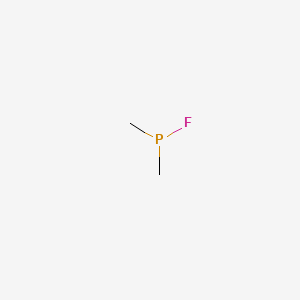
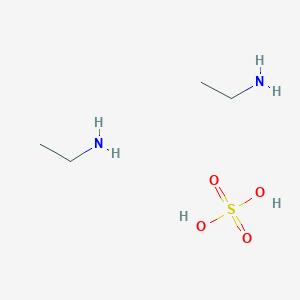
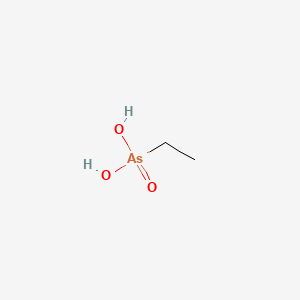
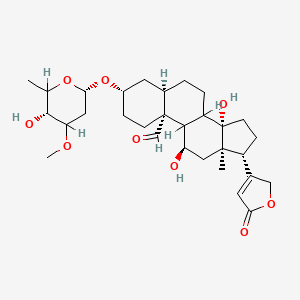
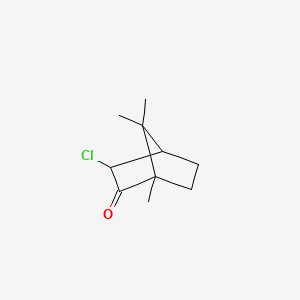
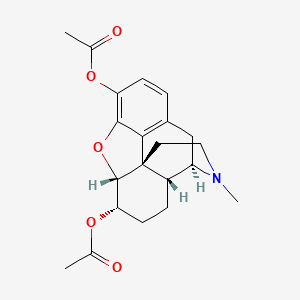
![Strobosid [German]](/img/structure/B3343211.png)
